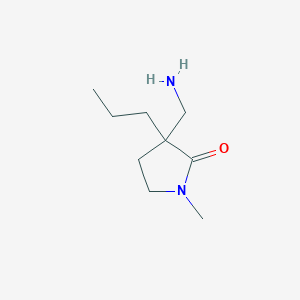
3-(Aminomethyl)-1-methyl-3-propylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-1-methyl-3-propylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1-methyl-3-propylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-3-propylpyrrolidin-2-one with formaldehyde and ammonium chloride under acidic conditions. This reaction proceeds via the formation of an iminium ion intermediate, which is subsequently reduced to the desired amine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield. Additionally, purification techniques such as crystallization or distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-1-methyl-3-propylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents such as alkyl halides or acyl chlorides can introduce various functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
3-(Aminomethyl)-1-methyl-3-propylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an anticonvulsant or analgesic.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-1-methyl-3-propylpyrrolidin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act on neurotransmitter receptors or ion channels, modulating their activity. The compound’s structure allows it to fit into the binding sites of these targets, influencing their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a similar five-membered ring structure but lacking the aminomethyl and propyl substituents.
1-Methylpyrrolidine: Similar structure but without the aminomethyl and propyl groups.
3-(Aminomethyl)pyrrolidine: Lacks the methyl and propyl groups but contains the aminomethyl group.
Uniqueness
3-(Aminomethyl)-1-methyl-3-propylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminomethyl group enhances its reactivity in substitution reactions, while the propyl group influences its lipophilicity and pharmacokinetic properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-(aminomethyl)-1-methyl-3-propylpyrrolidin-2-one |
InChI |
InChI=1S/C9H18N2O/c1-3-4-9(7-10)5-6-11(2)8(9)12/h3-7,10H2,1-2H3 |
InChI Key |
KLAQSAPWCYVAGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCN(C1=O)C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


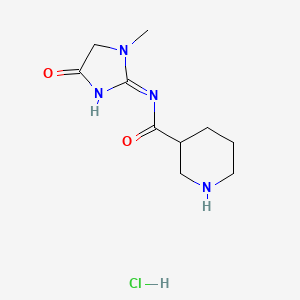
![2-{[(3-Methoxypropyl)amino]methyl}phenol](/img/structure/B13232369.png)
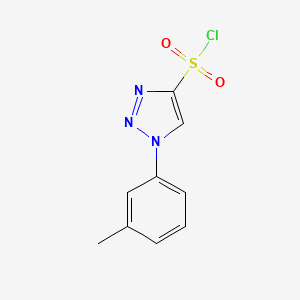
![5-(Ethoxycarbonyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13232373.png)
![2-{[(2-Fluorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride](/img/structure/B13232379.png)
![6-(2-Bromophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13232380.png)

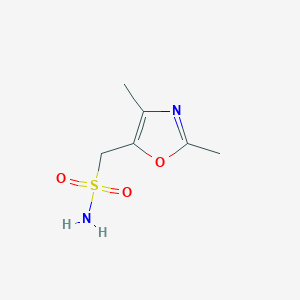
![N-[4-(aminomethyl)phenyl]-N-methylacetamide](/img/structure/B13232401.png)
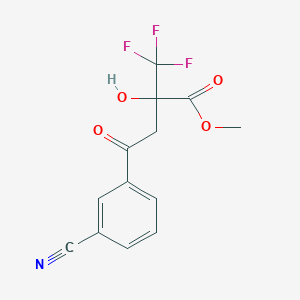
![2-[4-(Difluoromethyl)phenyl]ethan-1-ol](/img/structure/B13232424.png)
![4-{[(1-Methoxypropan-2-YL)amino]methyl}benzonitrile](/img/structure/B13232431.png)
![7-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B13232444.png)

